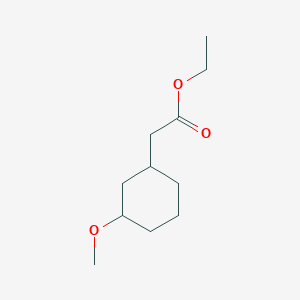
Ethyl 2-(3-methoxycyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-methoxycyclohexyl)acetate: is an organic compound with the molecular formula C11H20O3. It is an ester derived from the reaction between ethyl acetate and 3-methoxycyclohexylacetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with an alkoxide.
Esterification: Another common method is the esterification of 3-methoxycyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-methoxycyclohexyl)acetate often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 2-(3-methoxycyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 3-methoxycyclohexylacetic acid.
Reduction: 3-methoxycyclohexylmethanol.
Substitution: Various esters and ethers depending on the nucleophile used.
科学研究应用
Chemistry: Ethyl 2-(3-methoxycyclohexyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It can be used as a model compound to understand ester hydrolysis and metabolism.
Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the fragrance industry, this compound is used to create perfumes and scented products due to its pleasant odor. It is also used in the production of flavoring agents.
作用机制
The mechanism of action of Ethyl 2-(3-methoxycyclohexyl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes.
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl 2-(3-methoxycyclohexyl)acetate: Similar structure but with a methyl group instead of an ethyl group.
3-methoxycyclohexylacetic acid: The parent acid from which this compound is derived.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy group on the cyclohexyl ring and the ester functional group make it versatile for various chemical reactions and applications.
属性
IUPAC Name |
ethyl 2-(3-methoxycyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGQPIICZWXACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
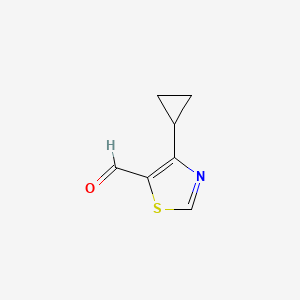
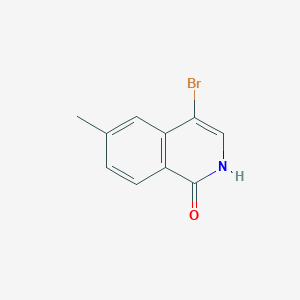
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

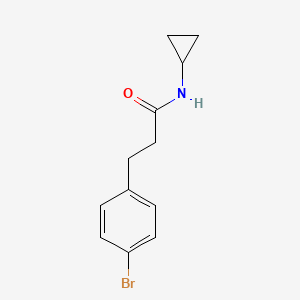
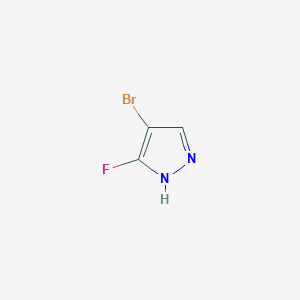
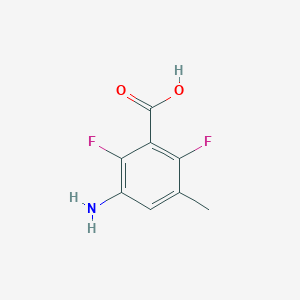

![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
